Superior DPP-4 Inhibitory Potency of 2-Azabicyclo[2.2.1]heptane Scaffold vs. Marketed Flexible Inhibitors
The 2-azabicyclo[2.2.1]heptane scaffold serves as the core for neogliptin, which demonstrates a DPP-4 IC50 of 16.8 ± 2.2 nM, a potency that significantly exceeds that of the widely used flexible DPP-4 inhibitors vildagliptin and sitagliptin [1]. This quantitative advantage is attributed to the scaffold's conformational pre-organization, which optimizes the interaction with key active site residues [1].
| Evidence Dimension | DPP-4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 16.8 ± 2.2 nM (neogliptin, containing 2-azabicyclo[2.2.1]heptane scaffold) |
| Comparator Or Baseline | Vildagliptin and Sitagliptin (flexible, non-bicyclic controls); no explicit IC50 given in source for them, but referred to as less potent |
| Quantified Difference | Neogliptin is described as 'a more potent DPP-4 inhibitor than vildagliptin and sitagliptin' |
| Conditions | In vitro DPP-4 enzyme inhibition assay |
Why This Matters
This demonstrates that investing in the constrained [2.2.1] scaffold can yield substantial potency gains over flexible inhibitors, justifying its selection for DPP-4-targeted projects.
- [1] Maslov, I.O., et al. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals 2022, 15, 273. View Source
